molecular formula C20H17FN4O3S B2942536 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 1170957-81-9

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2942536
CAS No.: 1170957-81-9
M. Wt: 412.44
InChI Key: IHKIZOACPABJPF-UHFFFAOYSA-N
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Description

N-(1-(6-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound designed for research applications. It features a 6-fluorobenzo[d]thiazole core, a structural motif recognized in medicinal chemistry for its diverse biological potential. Scientific literature indicates that substituted benzothiazole derivatives, such as this one, are of significant interest due to a range of observed pharmacological activities in preclinical research. These activities have historically included antitumor, anthelmintic, analgesic, anti-inflammatory, and antimalarial properties . The molecule integrates this fluorinated benzothiazole system with a 3-methyl-1H-pyrazole ring, a combination also found in other research compounds like 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine . The specific mechanism of action for this compound is not fully elucidated and is a subject for ongoing investigation, though its structure suggests potential for interaction with various enzymatic and receptor targets. This product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or any other clinical use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c1-12-9-18(23-19(26)11-28-15-6-4-14(27-2)5-7-15)25(24-12)20-22-16-8-3-13(21)10-17(16)29-20/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKIZOACPABJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a methoxyphenoxy acetamide group. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. For instance, the synthesis may start from 6-fluorobenzo[d]thiazole derivatives followed by the introduction of the pyrazole and acetamide functionalities through various chemical transformations .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have indicated that compounds similar to this one exhibit significant antitumor properties. For example, benzothiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays suggest that these compounds can induce apoptosis and inhibit tumor growth, particularly in lung cancer models .

Cell Line IC50 (μM) Activity
A549 (Lung Cancer)9.48Moderate Antitumor Activity
HCC8276.12Strong Antitumor Activity
NCI-H35816.00Moderate Antitumor Activity

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies show that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism MIC (μM) Activity
Staphylococcus aureus12.5Moderate Antibacterial Activity
Escherichia coli25Moderate Antibacterial Activity
Candida albicans15Moderate Antifungal Activity

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antitumor Mechanism : The compound appears to interact with DNA, causing structural changes that lead to cell cycle arrest and apoptosis in cancer cells. It predominantly binds within the minor groove of DNA, which is crucial for its antitumor efficacy .
  • Antimicrobial Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis, similar to other benzothiazole derivatives .

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound:

  • Study on Lung Cancer Cells : A study evaluated the effects of this compound on A549 lung cancer cells, showing significant inhibition of cell growth with an IC50 value lower than many standard chemotherapeutics .
  • Antimicrobial Testing : Another study assessed its activity against Staphylococcus aureus and found it to be effective at concentrations comparable to existing antibiotics, suggesting potential for development into a therapeutic agent .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Trifluoromethyl : The CF₃ group () introduces stronger hydrophobicity and steric bulk, which may alter binding affinity compared to fluorine .

Pyrazole Ring Modifications

The pyrazole ring’s substitution pattern influences conformational flexibility and intermolecular interactions:

Compound Name Pyrazole Substituents Acetamide Group Biological Activity (If Reported) Reference
Target Compound 3-Methyl 4-Methoxyphenoxy N/A -
Compound 36 () 3-Methyl m-Tolyl Inhibits adenylyl cyclase
5f () 3-Methyl, 1-(2-Methoxyphenyl) 5-Methyl-3-phenylisoxazole N/A

Key Observations :

  • Acetamide Variations: The 4-methoxyphenoxy group in the target compound offers a distinct electronic profile compared to m-tolyl (compound 36), possibly altering solubility and binding interactions .

Acetamide Functional Group Diversity

The acetamide moiety’s aryl group significantly impacts physicochemical properties:

Compound Name Acetamide Substituent Molecular Weight (g/mol) HPLC Purity (%) Reference
Target Compound 4-Methoxyphenoxy ~383.4* N/A -
9e () 4-Methoxyphenyl N/A >95
PB8 () 6-Ethoxybenzo[d]thiazol-2-yl N/A >95
EP3 348 550A1 Derivatives 3-Methoxyphenyl, Trimethoxy N/A N/A

Key Observations :

  • Methoxy Positioning: The 4-methoxyphenoxy group (target compound) versus 4-methoxyphenyl (9e, ) introduces an ether linkage, increasing hydrophilicity and rotational freedom .
  • Ethoxy vs. Methoxy : PB8 () features a 6-ethoxybenzothiazole, which may enhance lipophilicity compared to the target compound’s methoxy group .

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